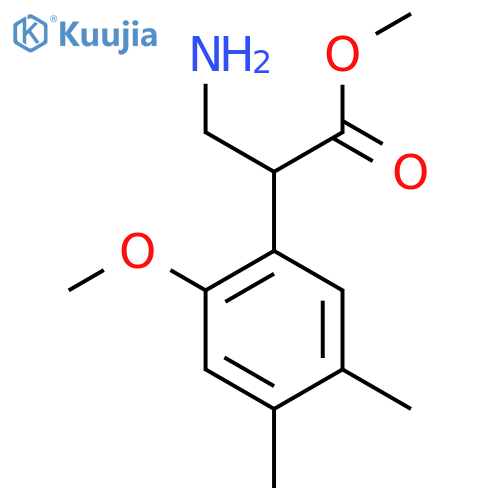

Cas no 2109664-30-2 (methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate)

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate

- EN300-1834980

- 2109664-30-2

-

- インチ: 1S/C13H19NO3/c1-8-5-10(11(7-14)13(15)17-4)12(16-3)6-9(8)2/h5-6,11H,7,14H2,1-4H3

- InChIKey: BJZRDZOUSSVWHO-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C(C(=O)OC)CN

計算された属性

- せいみつぶんしりょう: 237.13649347g/mol

- どういたいしつりょう: 237.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 61.6Ų

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1834980-5.0g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 5g |

$3273.0 | 2023-06-01 | ||

| Enamine | EN300-1834980-10.0g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 10g |

$4852.0 | 2023-06-01 | ||

| Enamine | EN300-1834980-2.5g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-1g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-0.05g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-0.25g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-1.0g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 1g |

$1129.0 | 2023-06-01 | ||

| Enamine | EN300-1834980-0.1g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-0.5g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1834980-10g |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |

2109664-30-2 | 10g |

$4852.0 | 2023-09-19 |

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoateに関する追加情報

Methyl 3-Amino-2-(2-Methoxy-4,5-Dimethylphenyl)propanoate (CAS No. 2109664-30-2): An Overview

Methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate (CAS No. 2109664-30-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development, particularly in the areas of neuropharmacology and synthetic chemistry.

The chemical structure of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate consists of a methyl ester group, an amino group, and a substituted phenyl ring. The presence of these functional groups imparts the compound with distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The methoxy and dimethyl substituents on the phenyl ring contribute to the compound's stability and reactivity, which are crucial factors in its utility as a building block in organic synthesis.

Recent studies have highlighted the importance of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have explored its potential as a precursor for compounds with neuroprotective properties. These compounds have shown promise in mitigating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease by modulating specific neurotransmitter pathways.

In addition to its applications in neuropharmacology, methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate has been investigated for its role in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the production of small molecules with anti-inflammatory and analgesic properties. The versatility of this compound makes it an attractive candidate for further exploration in drug discovery and development.

The synthesis of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2-methoxy-4,5-dimethylbenzaldehyde with an appropriate amino acid derivative, followed by esterification to form the methyl ester. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches to producing this compound, which is crucial for large-scale applications.

The physicochemical properties of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate have been extensively studied to understand its behavior in different solvents and under various conditions. Its solubility profile and stability are important considerations for its use in pharmaceutical formulations. Research has shown that this compound exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for use in solution-based reactions and formulations.

The biological activity of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate has been evaluated through a range of assays to assess its potential therapeutic effects. In vitro studies have demonstrated that this compound can interact with specific receptors and enzymes involved in cellular signaling pathways. For example, it has been shown to modulate GABA receptors, which are implicated in various neurological disorders. These findings suggest that methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate could be further developed into therapeutic agents for treating conditions characterized by GABAergic dysfunction.

Clinical trials are an essential step in translating laboratory findings into practical applications. While no clinical trials have yet been conducted specifically on methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate, preclinical studies have provided valuable insights into its safety and efficacy profiles. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects.

In conclusion, methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate (CAS No. 2109664-30-2) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation. As research continues to uncover new insights into its biological activity and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

2109664-30-2 (methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate) 関連製品

- 1355233-61-2(6-Isopropylamino-2-methyl-nicotinic acid)

- 67171-50-0(methyl 2-acetamido-5-methylthiophene-3-carboxylate)

- 1421530-45-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-ethoxyacetamide)

- 113398-38-2(Ethanol, 2-[(2-bromoethyl)dithio]-)

- 1694433-12-9(2-(1-amino-3-ethoxycyclobutyl)acetic acid)

- 1021215-87-1(2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide)

- 2172305-98-3(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid)

- 2219407-27-7(3-(4-methyl-1h-imidazol-2-yl)propanoic acid hydrochloride)

- 1804880-09-8(Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)

- 2172026-36-5(benzyl N-{3-(chlorosulfonyl)methyl-3-phenylcyclobutyl}carbamate)